molecular formula C17H18Cl2N2O B4991801 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol

1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol

Cat. No.: B4991801
M. Wt: 337.2 g/mol
InChI Key: NNVUWMNSPHOFBR-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol is a carbazole-derived aminoalcohol with the molecular formula C₂₂H₂₀Cl₂N₂O₂ . Its structure features a carbazole core substituted with chlorine atoms at the 3- and 6-positions, linked to a dimethylamino-propan-2-ol side chain. Key physical properties include a melting point of 135.1–137.4 °C and a high-resolution mass spectrometry (HRMS) peak at m/z = 363.1023 [M+H]⁺ . This compound has demonstrated antiplasmodial and antischistosomal activity, likely due to its inhibition of β-hematin formation, a critical process in malaria parasites .

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(dimethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUWMNSPHOFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol typically involves multiple steps, starting with the preparation of the carbazole core. The carbazole is first chlorinated to introduce the dichloro groups at the 3 and 6 positions. This is followed by the attachment of the dimethylamino-propan-2-ol side chain through a series of reactions, including nucleophilic substitution and reduction . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the carbazole core.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol serves as a versatile building block for synthesizing complex molecules and materials. Its unique structure allows for the creation of various derivatives that can be tailored for specific chemical properties.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties: Studies have indicated that it may exhibit activity against certain bacterial strains.
  • Anticancer Activity: Research suggests potential efficacy in inhibiting cancer cell growth through mechanisms involving apoptosis and reactive oxygen species generation .

Medicine

Due to its structural resemblance to other pharmacologically active compounds, this compound is explored as a potential therapeutic agent. Its interactions with cellular targets may lead to the development of new treatments for various diseases.

Industry

In materials science, this compound is utilized in:

  • Organic Electronics: It plays a role in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), leveraging its electronic properties for efficient charge transport.

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on A549 lung adenocarcinoma cells. The results showed significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against various bacterial strains. The findings indicated promising antimicrobial activity, warranting further exploration for potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Carbazole Derivatives

1-(3,6-Dibromo-carbazol-9-yl)-3-dimethylamino-propan-2-ol (Wiskostatin)
  • Molecular Formula : C₂₂H₂₀Br₂N₂O
  • Key Differences : Bromine replaces chlorine at the 3- and 6-positions, increasing molecular weight and polarizability.
  • Biological Activity : Unlike the dichloro analog, this compound inhibits actin polymerization by targeting neural Wiskott-Aldrich syndrome protein (N-WASP), making it valuable in cytoskeletal studies .
  • Applications : Used in cell biology to study exocytosis and actin dynamics .
1-(9H-Carbazol-9-yl)-3-(dipropylamino)-propan-2-ol
  • Molecular Formula : C₂₁H₂₈N₂O
  • Key Differences: Lacks halogen substituents on the carbazole core and features a dipropylamino group instead of dimethylamino.
  • Physical Properties : Boiling point 306.9 °C , density 1.1 g/cm³ , and molecular weight 324.46 g/mol .
  • Functional Role : Serves as a precursor for synthesizing carbazole-based bioactive molecules but lacks reported antimalarial activity .

Aminoalcohol Side Chain Variants

1-(Dibutylamino)-3-[(6-methoxyquinolin-8-yl)amino]-2-methylpropan-2-ol
  • Molecular Formula : C₂₂H₃₅N₃O₂
  • Key Differences: Replaces carbazole with a methoxyquinoline moiety and incorporates a bulkier dibutylamino group.
  • Properties : Higher molecular weight (373.53 g/mol ) and logP (3.39 ) suggest enhanced lipophilicity compared to the dichloro-carbazol derivative .
SPI009 (1-((2,4-Dichlorophenethyl)amino)-3-phenoxypropan-2-ol)
  • Molecular Formula: Not explicitly stated, but structurally distinct with a phenoxy group and dichlorophenethyl side chain .
  • Functional Comparison : Shares a propan-2-ol backbone but lacks the carbazole core, indicating divergent pharmacological targets.

Comparison with Functional Analogs

Urea Derivatives (DMTU and DMTU1)

  • DMTU (1,3-Di-m-tolylurea) and DMTU1 (1-(4-Chlorophenyl)-3-p-tolylurea): Key Differences: Feature urea linkages instead of aminoalcohol groups. Activity: Known as quorum-sensing inhibitors in bacterial systems, contrasting with the antimalarial focus of the dichloro-carbazol compound .

Research Findings and Implications

  • Halogen Effects : Bromine substitution (as in the dibromo analog) increases steric bulk and electronic effects, shifting activity from antiparasitic to cytoskeletal modulation .
  • Amino Group Impact: Dimethylamino and dipropylamino groups influence solubility and target engagement; bulkier alkyl chains may reduce antimalarial efficacy .
  • Structural-Activity Relationships (SAR) : The carbazole core is critical for β-hematin inhibition, while side-chain modifications dictate secondary pharmacological profiles .

Biological Activity

1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article reviews the existing research on its biological effects, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a carbazole core substituted with chlorine atoms and a dimethylamino group. Its molecular formula is C19H22Cl2N2OC_{19}H_{22}Cl_2N_2O, with a molecular weight of 365.3 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC19H22Cl2N2O
Molecular Weight365.3 g/mol
IUPAC Name1-(3,6-dichlorocarbazol-9-yl)-3-(dimethylamino)propan-2-ol
InChI KeyDKJKCAUMSQTYMP-UHFFFAOYSA-N

Neuroprotective Effects

Research indicates that compounds similar to this compound exhibit neuroprotective properties. For instance, aminopropyl carbazoles have been shown to protect neurons from apoptosis in various models of neurodegeneration, including Parkinson's disease and traumatic brain injury . These findings suggest that the compound may also possess similar neuroprotective effects.

Antimicrobial Properties

There is emerging evidence suggesting that carbazole derivatives can display antimicrobial activity. The presence of chlorine substituents may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic pathways in pathogens. Further research is needed to quantify these effects and establish the mechanisms involved.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Neuroprotection : The compound may inhibit apoptotic pathways in neurons, thereby increasing cell survival rates during neurodegenerative stress.
  • Anticancer Activity : It could potentially modulate signaling pathways related to cell growth and apoptosis in cancer cells.
  • Antimicrobial Effects : The compound might interact with microbial membranes or essential enzymes critical for microbial survival.

Comparative Studies

Comparative studies with structurally similar compounds such as 1-(3,6-Dibromo-carbazol-9-yl)-3-dimethylamino-propan-2-ol reveal variations in biological activity profiles due to differences in halogen substitutions and functional groups . These variations can influence the electronic properties and reactivity of the compounds, making them suitable for targeted therapeutic applications.

Case Studies

While specific case studies on this compound are sparse, research on related compounds provides insights into their potential applications:

  • Neurodegenerative Models : Studies involving aminopropyl carbazoles have shown promising results in protecting neurons in animal models of Alzheimer's and Parkinson's diseases.
  • Cancer Cell Lines : Investigations into similar compounds have demonstrated varying degrees of cytotoxicity against different human cancer cell lines, indicating potential for further exploration in drug development.

Q & A

[Basic] What are the recommended synthetic routes for 1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves multi-step organic reactions. Key steps derived from analogous carbazole derivatives include:

Friedel-Crafts acylation to introduce substituents to the carbazole core.

Reduction of ketone intermediates to alcohols (e.g., using NaBH₄ or LiAlH₄).

Alkylation with dimethylamine to functionalize the propan-2-ol moiety.

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.

Optimization strategies:

  • Monitor reaction progress with TLC (Rf values referenced in ).
  • Use anhydrous conditions and catalytic agents (e.g., tetrabutylammonium iodide) to enhance yields .

[Basic] How should researchers approach structural characterization of this compound using spectroscopic methods?

Methodological Answer:
A combination of techniques is essential:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., dichloro groups at C3/C6 of carbazole).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (391.3 g/mol, as per ).
  • FT-IR : Identify functional groups (e.g., -OH stretch at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹).
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities.

Cross-reference with canonical SMILES/InChIKey (e.g., RILSXAOQULQQMZ-UHFFFAOYSA-N in ) to validate structural assignments .

[Basic] What in vitro models are suitable for initial biological activity screening?

Methodological Answer:
Prioritize models aligned with carbazole pharmacology:

  • Anticancer : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.
  • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (H₂O₂/glutamate) to assess viability via LDH release.
  • Receptor Binding : Radioligand displacement assays (e.g., serotonin/dopamine receptors) to evaluate affinity.

Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays .

[Advanced] What strategies address contradictory results in receptor binding assays?

Methodological Answer:
Contradictions may arise from assay conditions or target promiscuity. Mitigate via:

Replicate Studies : Use independent batches of compound and cell lines.

Orthogonal Assays : Combine radioligand binding with functional assays (e.g., cAMP modulation).

Structural Analysis : Compare binding poses via molecular docking ( ’s QSPR models).

Control for Solubility : Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1%).

Cross-reference with ’s ecological risk framework to contextualize biological variability .

[Advanced] How can computational methods predict interactions with biological targets?

Methodological Answer:
Leverage:

  • Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., serotonin receptors).
  • QSAR Models : Train on carbazole derivatives to predict activity cliffs.
  • Docking Software (AutoDock Vina) : Screen against Protein Data Bank (PDB) entries (e.g., 5-HT₂A: PDB 6WGT).

Validate predictions with in vitro data and adjust force fields for chlorine atoms’ van der Waals radii .

[Advanced] What experimental designs are optimal for structure-activity relationship (SAR) studies?

Methodological Answer:
Adopt a split-plot design (as in ):

Core Modifications : Synthesize analogs with varied substituents (e.g., replacing Cl with F/CH₃).

Functional Group Variations : Test dimethylamine against piperidine/pyrazole ().

Dose-Response Curves : Use 4-parameter logistic models to calculate EC₅₀/IC₅₀.

Employ ANOVA to isolate effects of structural changes on activity .

[Advanced] How to resolve discrepancies in pharmacokinetic (PK) data across studies?

Methodological Answer:
Discrepancies may stem from metabolic instability or assay sensitivity. Address via:

Microsomal Stability Assays : Compare liver microsomes from multiple species (human/rat).

LC-MS/MS Quantification : Standardize protocols for plasma/tissue samples.

PBPK Modeling : Integrate physicochemical properties (LogP = ~3.5, ) to predict absorption.

Cross-validate with in vivo PK studies using deuterated analogs (e.g., methoxy-d3 in ) .

[Advanced] What techniques validate target engagement in cellular models?

Methodological Answer:
Combine:

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to intended targets.
  • CRISPR Knockout : Ablate target genes and assess loss of compound activity.
  • Fluorescence Polarization : Measure direct binding using fluorescently labeled probes.

Correlate engagement with functional outcomes (e.g., apoptosis via Annexin V staining) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol
Reactant of Route 2
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1-(3,6-Dichloro-carbazol-9-yl)-3-dimethylamino-propan-2-ol

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